REACTION_CXSMILES
|
C([NH:4][CH:5]([C:13]1[NH:14][C:15]2[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:16]=2[N:17]=1)[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=O)C.ClCCl.C(O)C>Cl.CO>[Cl:22][C:20]1[CH:19]=[CH:18][C:16]2[N:17]=[C:13]([CH:5]([NH2:4])[CH2:6][C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)[NH:14][C:15]=2[CH:21]=1 |f:1.2|
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Name
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rac.-N-acetyl-1-(5-chlorobenzimidazol-2-yl)-2-phenylethylamine
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Quantity
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1.35 g
|
Type
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reactant
|
Smiles
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C(C)(=O)NC(CC1=CC=CC=C1)C=1NC2=C(N1)C=CC(=C2)Cl
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
dichloromethane ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl.C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Then all the volatile constituents are removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product is further reacted directly
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC2=C(N=C(N2)C(CC2=CC=CC=C2)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |